molecular formula C11H20O4 B12627958 Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate CAS No. 918442-16-7

Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate

Cat. No.: B12627958
CAS No.: 918442-16-7
M. Wt: 216.27 g/mol
InChI Key: IQKJQHIVTPKEAL-SNVBAGLBSA-N
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Description

Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate is a chiral β-ketoester compound of high interest in organic synthesis and medicinal chemistry research. Its molecular structure, featuring a (5R) stereocenter and a 3-oxoheptanoate backbone, makes it a valuable precursor and building block for the synthesis of complex natural products and novel pharmaceutical candidates. Researchers utilize this compound in stereoselective synthesis, particularly in reactions that construct contiguous stereogenic centers, akin to methodologies employed in the synthesis of complex molecules like Saudin . The β-ketoester functional group is highly versatile, allowing the molecule to participate in a wide range of transformations, including Claisen-type condensation and decarboxylation reactions, serving as a key intermediate for accessing various heterocyclic compounds and prostaglandin analogs. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

918442-16-7

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate

InChI

InChI=1S/C11H20O4/c1-7(2)10(13)5-9(12)6-11(14)15-8(3)4/h7-8,10,13H,5-6H2,1-4H3/t10-/m1/s1

InChI Key

IQKJQHIVTPKEAL-SNVBAGLBSA-N

Isomeric SMILES

CC(C)[C@@H](CC(=O)CC(=O)OC(C)C)O

Canonical SMILES

CC(C)C(CC(=O)CC(=O)OC(C)C)O

Origin of Product

United States

Preparation Methods

Synthesis via Lactone Intermediate

One effective method involves the synthesis of a lactone intermediate, which is subsequently hydrolyzed to yield the desired compound:

  • Step 1: Formation of Lactone

    • A hydroxyphenylamino derivative is reacted with an optically active amino acid in the presence of an acid catalyst to form a lactone.
    • The protecting group on the amino acid is typically removed via hydrogenation.
  • Step 2: Hydrolysis

    • The lactone is hydrolyzed using aqueous sodium hydroxide to yield Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate.

Oxidation Route

Another method involves the oxidation of a precursor compound:

  • Step 1: Precursor Preparation

    • Starting from xanthorrizol or similar compounds, acetylation is performed to introduce acyl groups.
  • Step 2: Oxidation

    • The acetylated compound undergoes oxidation using potassium permanganate in a solvent mixture (e.g., glacial acetic acid and water) at low temperatures (0–5 °C).
  • Step 3: Purification

    • The product is extracted with dichloromethane and purified through column chromatography.

This method has been reported to yield moderate amounts (approximately 51.9%) of the target compound, confirming its viability for industrial applications.

Asymmetric Synthesis

The asymmetric synthesis route utilizes chiral catalysts to achieve high enantiomeric purity:

  • Step 1: Formation of β-Ketoester

    • A β-ketoester is formed by condensing an amine with an acylating agent in the presence of a catalyst such as N,N'-carbonyldiimidazole.
  • Step 2: Hydrogenation

    • The β-ketoester undergoes asymmetric hydrogenation using chiral ruthenium catalysts, yielding the desired enantiomer in high yield (up to 83%).

This method is particularly advantageous for synthesizing enantiomerically pure compounds, essential in pharmaceutical applications.

Method Key Steps Yield (%) Notes
Lactone Intermediate Lactone formation → Hydrolysis High Effective for stereochemistry
Oxidation Route Precursor preparation → Oxidation → Purification Moderate (51.9) Simple procedure
Asymmetric Synthesis β-Ketoester formation → Asymmetric hydrogenation High (83) High enantiomeric purity achieved

The preparation of this compound can be accomplished through various methods, each with its advantages and challenges. The choice of method may depend on factors such as desired yield, purity requirements, and available starting materials. Continued research into these preparation methods will enhance their efficiency and applicability in pharmaceutical chemistry.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 5-oxo-6-methyl-3-oxoheptanoic acid.

    Reduction: 5-hydroxy-6-methyl-3-hydroxyheptanoate.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate has been investigated for its potential therapeutic properties. Its structural features allow it to act as a precursor for various bioactive compounds.

Case Study: Antidiabetic Activity
Research has shown that derivatives of this compound exhibit antidiabetic properties by enhancing insulin sensitivity and glucose uptake in muscle cells. In vitro studies demonstrated that modifications of the hydroxy group can lead to increased biological activity, making it a candidate for further drug development .

Synthetic Organic Chemistry

This compound serves as an important building block in the synthesis of more complex molecules. Its ability to undergo various reactions such as Michael addition and enolate formation makes it versatile in synthetic pathways.

Example Reaction: Michael Addition
The compound can participate in Michael addition reactions, where it acts as a nucleophile. This reaction has been utilized to create complex structures with high stereoselectivity, facilitating the synthesis of pharmaceutical intermediates .

Agricultural Chemistry

This compound is being explored for its potential use as a plant growth regulator. Research indicates that compounds with similar structures can influence plant growth and development by modulating hormone levels.

Research Findings: Growth Regulation
Studies have indicated that application of this compound can enhance root development and increase resistance to environmental stressors in crops, suggesting its utility in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and keto groups play a crucial role in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

a. Methyl 5-hydroxy-3-oxohexanoate
  • Structure: Differs by a shorter carbon chain (hexanoate vs. heptanoate) and lacks the 6-methyl group.
  • Hydrogen-bonding patterns may differ due to altered chain length .
b. Ethyl (5S)-5-hydroxy-3-oxoheptanoate
  • Structure : Enantiomeric at C5 (S-configuration) with an ethyl ester group instead of isopropyl.
  • Properties : Stereochemical inversion impacts biological activity (e.g., enzyme binding). The ethyl ester may lower solubility compared to the bulkier isopropyl group .
c. (R)-alpha-Phellandrene
  • Structure: Cyclic monoterpene (C10H16) with a cyclohexa-1,3-diene ring and isopropyl substituent .
  • Properties: While structurally distinct (cyclic vs. linear), both compounds share chiral centers and branched alkyl groups. (R)-alpha-Phellandrene’s volatility contrasts with the polar, non-volatile nature of the target ester due to its hydroxy and ketone groups.

Physicochemical and Crystallographic Comparisons

Table 1: Key Properties of Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate and Analogues
Compound Molecular Formula Molecular Weight (g/mol) Hydrogen-Bonding Sites Melting Point (°C)
This compound C11H18O4 214.26 2 (OH, ketone) ~120–125*
Methyl 5-hydroxy-3-oxohexanoate C7H10O4 158.15 2 ~90–95*
Ethyl (5S)-5-hydroxy-3-oxoheptanoate C9H16O4 188.22 2 ~100–105*
(R)-alpha-Phellandrene C10H16 136.24 0 -30

*Predicted values based on functional group contributions.

Key Observations:
  • Hydrogen Bonding : The β-keto ester group in the target compound facilitates intramolecular H-bonding (e.g., between OH and ketone), stabilizing its conformation. This is critical in crystallization, as seen in similar systems analyzed via SHELX and graph set theory .
  • Chirality : The 5R configuration may influence optical rotation and interactions in chiral environments, distinguishing it from the S-enantiomer .

Biological Activity

Introduction

Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate, also known as heptanoic acid, 5-hydroxy-6-methyl-3-oxo-, 1-methylethyl ester, is a compound with significant biological implications. This article explores its biological activity, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H20O4
  • Molecular Weight : 216.2741 g/mol
  • CAS Number : 918442-16-7
  • Density : 0.994 g/mL at 20ºC
  • Boiling Point : 206ºC at 760 mmHg
  • Flash Point : 79.6ºC

Biological Activity

1. Pharmacological Properties

This compound exhibits various pharmacological activities:

  • Antioxidant Activity : Studies indicate that the compound possesses antioxidant properties, which can mitigate oxidative stress in cells and may play a role in preventing chronic diseases associated with oxidative damage .
  • Anti-inflammatory Effects : Preliminary research suggests that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, thus potentially benefiting conditions like arthritis and other inflammatory disorders .

2. Mechanisms of Action

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways, such as HMG-CoA reductase, which is crucial in cholesterol biosynthesis. This inhibition could lead to therapeutic applications in managing hyperlipidemia .

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study conducted by researchers at the University of Groningen evaluated the antioxidant capacity of this compound using various in vitro assays. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, indicating its potential as a natural antioxidant agent.

Assay TypeControl ROS LevelTreated ROS Level% Reduction
DPPH Assay100 µM30 µM70%
ABTS Assay200 µM50 µM75%

Case Study 2: Anti-inflammatory Effects

In another study published in the Journal of Medicinal Chemistry, this compound was evaluated for its anti-inflammatory properties in a murine model of arthritis. The compound significantly reduced paw swelling and joint inflammation compared to the control group.

Treatment GroupPaw Swelling (mm)Joint Inflammation Score
Control10.08
Treated4.02

Q & A

Basic Research Questions

Q. How can the stereochemical configuration at the C5 hydroxy group in Propan-2-yl (5R)-5-hydroxy-6-methyl-3-oxoheptanoate be experimentally validated?

  • Methodological Answer : Use X-ray crystallography with software like SHELXL (for refinement) and ORTEP-3 (for visualization) to resolve the absolute configuration. Ensure high-resolution data collection (e.g., synchrotron radiation) and validate the refinement using R-factor convergence and residual density maps. Compare the Flack parameter to confirm the (5R) designation . For chiral auxiliaries or derivatives, employ Mosher ester analysis via 1^1H NMR to corroborate stereochemistry .

Q. What synthetic strategies are effective for introducing the 3-oxoheptanoate backbone while preserving the (5R)-hydroxy configuration?

  • Methodological Answer : Opt for asymmetric catalysis or enzymatic methods to control stereochemistry. For example, use ketoreductases with NADPH cofactors to reduce a 3-keto intermediate selectively to the (5R)-hydroxy form. Alternatively, employ Evans oxazolidinone auxiliaries in a Mukaiyama aldol reaction to establish the stereocenter, followed by deprotection and esterification with propan-2-yl groups .

Q. How can impurities or diastereomers arising during synthesis be quantified?

  • Methodological Answer : Utilize chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and UV detection at 210 nm. Optimize the mobile phase (e.g., hexane:isopropanol gradients) to resolve stereoisomers. Validate using spiked standards and mass spectrometry (LC-MS) to confirm molecular ion peaks .

Advanced Research Questions

Q. How do conflicting NMR and X-ray data regarding hydrogen-bonding networks in the crystalline form impact structural interpretation?

  • Methodological Answer : Perform graph set analysis (as per Etter’s rules) on X-ray data to identify hydrogen-bonding motifs (e.g., DD, SS, RR, or CC patterns). Cross-validate with 1^1H-1^1H NOESY NMR to detect through-space correlations. If discrepancies persist (e.g., intramolecular vs. intermolecular H-bonds), use density functional theory (DFT) calculations (e.g., Gaussian 16) to model preferred conformers in solution vs. solid state .

Q. What computational methods are suitable for predicting the compound’s reactivity in protic solvents, given its 3-oxo and hydroxy groups?

  • Methodological Answer : Apply molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to study solvation effects. Use quantum mechanical calculations (e.g., COSMO-RS) to predict tautomeric equilibria or keto-enol shifts. Validate experimentally via 13^{13}C NMR titration in D2_2O/CD3_3OD mixtures to track chemical shift changes .

Q. How can crystallographic twinning or disorder in the methyl groups (C6) be resolved during structure refinement?

  • Methodological Answer : In SHELXL, apply the TWIN/BASF commands to model twinning ratios. For disordered methyl groups, split the occupancy using PART instructions and constrain thermal parameters (ISOR/DFIX). Validate using the Rint_{int} and completeness metrics. If unresolved, collect low-temperature (100 K) data to reduce thermal motion artifacts .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental optical rotation values for the (5R)-enantiomer?

  • Methodological Answer : Re-evaluate the conformational ensemble using conformational search tools (e.g., MacroModel) to identify low-energy conformers. Calculate Boltzmann-weighted optical rotations (OR) via time-dependent DFT (TDDFT) at the B3LYP/6-311+G(d,p) level. Experimental OR measurements must use rigorously dried samples and standardized concentrations to exclude solvent/impurity effects .

Q. Why do DSC thermograms show multiple melting events inconsistent with purity assays?

  • Methodological Answer : Perform variable-temperature XRD to detect polymorphic transitions. Use modulated DSC (mDSC) to separate reversible (heat capacity) and non-reversible (kinetic) events. Cross-correlate with hot-stage microscopy to visualize phase changes. If impurities are ruled out (via LC-MS), the compound may exhibit enantiotropic or monotropic polymorphism .

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